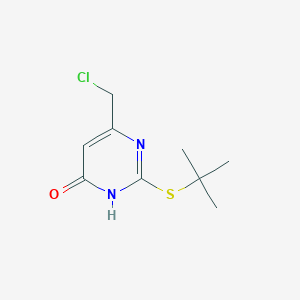
3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzothiazol-2-yl)-7-hydroxychromen-4-one is a chemical compound that is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . It is used by early discovery researchers .
Synthesis Analysis
The synthesis of benzothiazole derivatives, which includes this compound, can be achieved through various synthetic pathways. One such method involves the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides . Another method involves the cyclization of thioamide or carbon dioxide (CO2) as raw materials .Molecular Structure Analysis
The molecular structure of this compound was corroborated on the basis of IR, 1H NMR, Mass, and elemental analysis data .Chemical Reactions Analysis
The chemical reactions involving benzothiazole compounds, including this compound, can be optimized by adjusting the ratio of 2-aminothiophenol/aromatic aldehyde/H2O2/HCl . Both aldehydes bearing electron-donating substituents and electron-withdrawing substituents could be used to obtain the desired benzothiazoles in excellent yields by this method .科学的研究の応用
Antitumor Activity
One of the primary areas of application for 3-(1,3-Benzothiazol-2-yl)-7-hydroxycoumarin derivatives is in antitumor research. These compounds, including benzothiazole derivatives, have demonstrated potent and selective antitumor properties in vitro and in vivo against various cancer cell lines, including human breast, colon, and renal cancers. Their mechanism involves hydrolysis in aqueous solutions, generating reactive intermediates that exhibit significant anti-tumor activity (Wang et al., 2009).
Corrosion Inhibition
Benzothiazole derivatives have been investigated for their corrosion inhibiting effects on metals, offering a promising avenue for protecting materials in industrial applications. Studies have shown that these compounds can significantly enhance the corrosion resistance of carbon steel in acidic environments, demonstrating their potential as effective corrosion inhibitors (Hu et al., 2016).
Fluorescence Sensing
3-(1,3-Benzothiazol-2-yl)-7-hydroxycoumarin has been utilized in the development of fluorescent chemosensors for detecting physiological pH levels and various metal cations. Its unique fluorescence properties make it suitable for highly sensitive detection of pH fluctuations in biological and environmental samples. This application is particularly relevant for monitoring physiological processes and environmental pollutants (Li et al., 2018).
Photostability and Laser Dyes
The compound's photostability and emission properties have been explored for potential use as laser dyes. Its relatively stable photodecomposition rates and ability to act as an efficient laser dye upon excitation make it a candidate for various optical applications, including the development of new types of lasers and fluorescence microscopy tools (Azim et al., 2005).
作用機序
Target of Action
tuberculosis . They have also been studied for their anticonvulsant properties and their ability to inhibit IN nuclear translocation .
Mode of Action
tuberculosis . They also exhibit a large Stokes shift, which results from excited state intramolecular proton transfer .
Biochemical Pathways
Result of Action
tuberculosis , suggesting that they may have significant effects at the molecular and cellular levels.
Safety and Hazards
The safety data sheet for a similar compound, 3-(Benzothiazol-2-yl)benzoicacid, indicates that it causes severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use it only outdoors or in a well-ventilated area .
将来の方向性
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been made, and the future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers .
特性
IUPAC Name |
3-(1,3-benzothiazol-2-yl)-7-hydroxychromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3S/c18-9-5-6-10-13(7-9)20-8-11(15(10)19)16-17-12-3-1-2-4-14(12)21-16/h1-8,18H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJUQVJLSQUYQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=COC4=C(C3=O)C=CC(=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
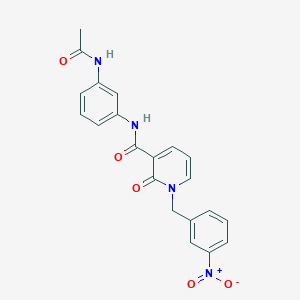
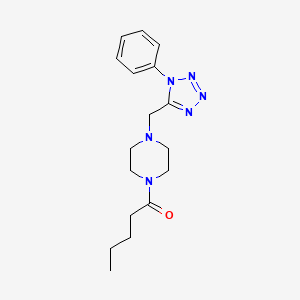
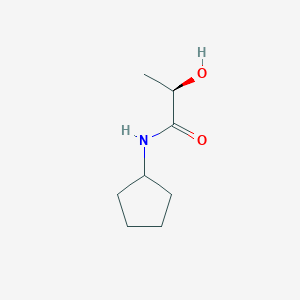
![7-(2-chlorobenzyl)-8-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-[2-(2,4-dimethylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2725203.png)
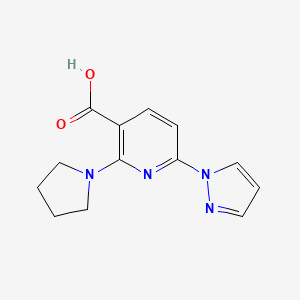
![2-(2-(4-(3-chlorophenyl)piperazin-1-yl)-2-oxoethyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2725205.png)
![N-[(2-ethoxyphenyl)methyl]-3-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2725206.png)

![(4-((4-Fluoro-3-methylphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)(4-methoxyphenyl)methanone](/img/structure/B2725208.png)


